sodium;2-methylpropan-2-olate
Description
Contextualizing Sodium;2-methylpropan-2-olate (B8740672) within Modern Synthetic Chemistry Paradigms
The role of sodium;2-methylpropan-2-olate has evolved significantly, cementing its status as an indispensable tool for synthetic chemists.
Historically, this compound, along with its potassium counterpart, was primarily recognized for its utility in classic organic reactions such as dehydrohalogenation to form alkenes. gdckulgam.edu.inwordpress.comrxsolgroup.comunacademy.com In these elimination reactions, its bulky nature was exploited to achieve specific regioselectivity, favoring the formation of the less substituted alkene (the Hofmann product). gdckulgam.edu.inkhanacademy.orgucla.edu While effective, its application was somewhat niche compared to other strong bases. The modern era of catalysis, however, has dramatically expanded its scope, transforming it from a specialized reagent into a mainstream base for complex molecule synthesis.
The strategic importance of this compound surged with the advent of transition-metal-catalyzed cross-coupling reactions. It has become a base of choice in numerous advanced organic transformations:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction, which forms carbon-nitrogen bonds, frequently employs this compound as the base to deprotonate the amine starting material. wikipedia.orgbzchemicals.comcommonorganicchemistry.com It is often preferred over other alkoxides like potassium tert-butoxide in these specific reactions. commonorganicchemistry.com
C-H Bond Arylation: Remarkably, this compound can mediate the coupling of aryl halides with benzene (B151609) derivatives, sometimes in the presence of an organocatalyst like a 1,10-phenanthroline (B135089) derivative, without the need for a transition metal catalyst. tcichemicals.comacs.orgresearchgate.netbeilstein-journals.org This highlights its role in the burgeoning field of transition-metal-free catalysis.
Other Cross-Coupling Reactions: It serves as a crucial activator in various palladium-catalyzed cross-coupling reactions, such as those involving organosilicon compounds (Hiyama coupling). nih.govacs.org Its effectiveness is noted in reactions that are otherwise challenging, demonstrating its capacity to facilitate the formation of carbon-carbon bonds under mild conditions. nih.govacs.org
Catalyst Activation: Recent research has shown that this compound can serve as a general activator for earth-abundant metal pre-catalysts (e.g., iron, cobalt, nickel), enabling a range of catalytic activities like hydrosilylation, hydroboration, and hydrogenation with air- and moisture-stable reagents. scispace.comresearchgate.net
This broad utility in forming C-C, C-N, and other bonds firmly positions this compound as a key enabler of modern synthetic strategies in pharmaceuticals, agrochemicals, and materials science. bzchemicals.comnovasolchemicals.comchemicalbook.comfishersci.co.uk
Fundamental Reactivity Principles of this compound
The unique reactivity of this compound stems from a combination of its strong basicity and significant steric bulk.
This compound is a potent base due to the high pKa of its conjugate acid, tert-butanol (B103910) ((CH₃)₃COH). The pKa value of an acid indicates its tendency to donate a proton; a higher pKa for the conjugate acid signifies a stronger corresponding base. The pKa of tert-butanol is significantly higher than that of less substituted alcohols like ethanol (B145695) or methanol, making this compound a much stronger base than sodium ethoxide or sodium methoxide. reddit.comstackexchange.com
The effective basicity and reactivity of the tert-butoxide anion are also highly dependent on the solvent used. In protic solvents like tert-butanol itself, the anion is solvated via hydrogen bonding, which can temper its reactivity. acs.org In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the "naked" anion is less solvated and thus exhibits dramatically enhanced basicity and reactivity, leading to significantly faster reactions. acs.orgresearchgate.netconicet.gov.ar
Table 1: Comparison of Alcohol Acidity This interactive table showcases the pKa values of various alcohols, illustrating the electronic effects that contribute to the basicity of their corresponding alkoxide bases. A higher pKa value for the alcohol corresponds to a stronger conjugate base.
| Alcohol | Formula | pKa |
| Methanol | CH₃OH | ~15.1-16 |
| Ethanol | CH₃CH₂OH | ~16 |
| Isopropyl alcohol | (CH₃)₂CHOH | ~17.1 |
| tert-Butanol | (CH₃)₃COH | ~16.5-19.2 commonorganicchemistry.comreddit.comcommonorganicchemistry.com |
Data compiled from various sources, reflecting the range of reported values. commonorganicchemistry.comreddit.comcommonorganicchemistry.comrsc.org
The most defining feature of the tert-butoxide anion is the steric bulk imparted by the three methyl groups surrounding the central carbon atom. This significant steric hindrance is the primary reason it is classified as a "non-nucleophilic" base. ucla.educommonorganicchemistry.com While it is a very strong base, its bulkiness prevents it from readily participating in nucleophilic substitution (Sₙ2) reactions, which require the nucleophile to attack a carbon center. stackexchange.commasterorganicchemistry.com
This combination of high basicity and low nucleophilicity is exploited to control reaction selectivity:
Elimination vs. Substitution: When reacting with alkyl halides, this compound strongly favors elimination (E2) pathways over substitution (Sₙ2) pathways, even with primary substrates where substitution would typically dominate with less hindered bases. ucla.edustackexchange.com
Regioselectivity (Hofmann vs. Zaitsev): In dehydrohalogenation reactions where multiple alkene products are possible, the steric bulk of the tert-butoxide ion hinders its ability to abstract a proton from a more sterically crowded (more substituted) carbon atom. gdckulgam.edu.inkhanacademy.org Consequently, it preferentially removes a proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene, a principle known as Hofmann's rule. This is in direct contrast to smaller bases like ethoxide, which typically yield the more substituted and thermodynamically more stable Zaitsev product. gdckulgam.edu.inkhanacademy.orgyoutube.com
Table 2: Applications of this compound in Organic Reactions This table summarizes key transformations where this compound is a critical reagent, highlighting its role and the typical reaction type.
| Reaction Type | Role of this compound | Common Substrates | Key Outcome |
| Dehydrohalogenation | Strong, sterically hindered base | Alkyl halides | Favors Hofmann elimination product (less substituted alkene) gdckulgam.edu.inkhanacademy.org |
| Buchwald-Hartwig Amination | Base | Aryl halides, amines | C-N bond formation bzchemicals.comcommonorganicchemistry.com |
| Transition-Metal-Free Arylation | Base/Mediator | Aryl halides, arenes | C-C bond formation (biaryls) tcichemicals.comacs.org |
| Hiyama Cross-Coupling | Activator | Aryl halides, organosilanes | C-C bond formation nih.govacs.org |
| Catalyst Activation | Reductive Activator | Earth-abundant metal pre-catalysts | Enables various catalytic cycles scispace.comresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Sodium;2 Methylpropan 2 Olate Mediated Transformations
Ionic Pathways and Deprotonation Dynamics
The primary role of sodium;2-methylpropan-2-olate (B8740672) in many organic reactions is that of a strong base, facilitating reactions through ionic pathways that commence with the abstraction of a proton. The dynamics of this deprotonation are influenced by a combination of kinetic and thermodynamic factors, the nature of the transition state, and the state of the base in solution.
The basicity of sodium;2-methylpropan-2-olate is a cornerstone of its reactivity. The conjugate acid of the tert-butoxide anion, 2-methylpropan-2-ol (tert-butanol), has a pKa value of approximately 18-19 in various solvent systems, indicating that the tert-butoxide anion is a strong base capable of deprotonating a wide range of carbon and heteroatom acids. osti.govgithub.io
The kinetics of proton abstraction by this compound are influenced by several factors, including the steric bulk of the base, the nature of the substrate, the solvent, and the temperature. While specific rate constants and activation energies are highly dependent on the particular reaction, the bulky nature of the tert-butoxide group generally leads to a preference for abstracting sterically accessible protons. masterorganicchemistry.com This steric hindrance is a key factor in its utility as a non-nucleophilic base, as it disfavors direct attack at an electrophilic carbon center, thereby minimizing competing substitution reactions. rsc.org
Thermodynamically, the position of the deprotonation equilibrium is governed by the relative acidities of the substrate and tert-butanol (B103910). For a proton abstraction to be favorable, the pKa of the substrate should be lower than that of tert-butanol.
Table 1: pKa Values of Selected Compounds Relevant to Deprotonation by this compound
| Compound | pKa |
| 2-methylpropan-2-ol | ~18-19 |
| Water | 15.7 |
| Methanol | 15.5 |
| Ethanol (B145695) | 15.9 |
| Acetone | 19.3 |
| Toluene | ~43 |
Note: pKa values can vary depending on the solvent and measurement conditions.
In many reactions initiated by this compound, particularly in elimination reactions (E2), the structure of the transition state is of paramount importance in determining the reaction's outcome, including its regioselectivity and stereoselectivity. Computational studies, primarily using density functional theory (DFT), have provided significant insights into the geometry and energetics of these transition states. wikipedia.org
For a typical E2 reaction, the transition state involves the simultaneous breaking of a C-H bond by the base and the departure of a leaving group from an adjacent carbon, with the concurrent formation of a π-bond. The transition state is often described as having a "continuum of states" where the extent of C-H bond breaking and C-Leaving Group bond breaking can vary. acs.org
The bulky nature of the tert-butoxide can influence the geometry of the transition state, favoring an anti-periplanar arrangement of the proton and the leaving group to minimize steric repulsion. Furthermore, the nature of the cation and the solvent can affect the tightness of the transition state. arxiv.org
Table 2: Representative Computational Data for E2 Transition States
| Reaction | Computational Method | Key Geometric Parameter | Calculated Activation Energy (kcal/mol) |
| Elimination of HBr from 2-bromopropane | DFT (B3LYP) | C-H bond length: ~1.5 Å | ~20-25 |
| Elimination of HOTs from cyclohexyl tosylate | DFT (M06-2X) | C-O bond length: ~2.2 Å | ~25-30 |
Note: These are representative values and can vary based on the specific substrate, base, and computational level of theory.
This compound, like other alkali metal alkoxides, is known to exist in solution not as simple, discrete anions but as ion pairs and higher-order aggregates. libretexts.org In the solid state, it has been shown to form hexamers and nonamers. The degree of aggregation in solution is highly dependent on the solvent and the concentration of the alkoxide. In nonpolar solvents, higher aggregates are favored, while in more polar, coordinating solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), lower-order aggregates or even monomeric ion pairs may be present.
The aggregation state has a profound impact on the reactivity of the base. Generally, smaller aggregates are more reactive than larger ones due to the increased availability of the basic alkoxide centers. The nature of the cation (in this case, Na+) also plays a crucial role in the reactivity and selectivity of the base through ion pairing effects. Different cations can lead to different stereochemical outcomes in elimination reactions, with more strongly coordinating cations sometimes favoring syn-elimination pathways. rsc.org
Table 3: Influence of Solvent on the Aggregation State and Reactivity of Alkali Metal tert-Butoxides
| Solvent | Predominant Species | General Reactivity |
| Hydrocarbons (e.g., hexane) | High-order aggregates | Lower |
| Diethyl ether | Tetramers, Dimers | Moderate |
| Tetrahydrofuran (THF) | Dimers, Monomers | Higher |
| Dimethyl sulfoxide (DMSO) | Monomers, "naked" anions | Highest |
Single Electron Transfer (SET) Mechanisms
In addition to its role as a strong base in ionic reactions, this compound can also act as a single electron donor, initiating reactions through a single electron transfer (SET) mechanism. This pathway leads to the formation of radical intermediates and opens up a different realm of chemical reactivity. libretexts.orgprinceton.edu
The involvement of radical species in reactions mediated by alkali metal tert-butoxides has been substantiated by various experimental techniques. Radical trapping experiments, where a species that can react with and "trap" transient radicals is added to the reaction mixture, have provided indirect evidence for the formation of alkyl and aryl radicals from the corresponding halides. wikipedia.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of species with unpaired electrons. In some reactions involving tert-butoxides, EPR signals corresponding to radical anions of the substrate or other radical intermediates have been observed. acs.orgqub.ac.uk For instance, the reaction of certain nitroaromatic compounds with potassium tert-butoxide has been shown to generate persistent radical anions detectable by EPR. libretexts.org
For many reactions, a clear distinction between an ionic and a radical pathway can be challenging, and in some cases, both mechanisms may operate concurrently. The preferred pathway is often influenced by the substrate, the reaction conditions, and the presence of additives.
Computational studies have been employed to compare the energy barriers for the competing ionic and radical pathways. For example, in the rearrangement of o-tolyl aryl ethers, computational investigations have shown that an anionic Truce-Smiles rearrangement can be initiated by either direct deprotonation (ionic pathway) or by electron transfer to an initially formed benzyl (B1604629) radical (SET pathway). rsc.org
Kinetic isotope effect (KIE) studies can also provide valuable insights into the mechanism. A significant primary KIE upon isotopic substitution of a proton that is abstracted in the rate-determining step would be indicative of an ionic deprotonation pathway. The absence of such an effect, coupled with other evidence, might suggest a radical mechanism. wikipedia.orgsnnu.edu.cn Factors such as the reduction potential of the substrate and the oxidation potential of the tert-butoxide can also help in predicting the likelihood of an SET process.
Influence of Substrate Electronics and Counterion Identity on SET Processes
Single Electron Transfer (SET) has emerged as a key mechanistic pathway in various transformations mediated by this compound. The facility of this process is intricately linked to both the electronic properties of the substrate and the nature of the alkali metal counterion. While tert-butoxides are not potent reducing agents in the ground state, SET can be initiated, particularly with substrates possessing low-lying unoccupied molecular orbitals.
The electronic nature of the substrate significantly governs the feasibility and outcome of SET reactions. Electron-withdrawing groups on the substrate can lower the energy of its LUMO, making it more susceptible to accepting an electron from the tert-butoxide. Conversely, electron-donating groups can hinder the SET process by increasing the electron density on the substrate.
A compelling illustration of this principle is observed in the reaction of nitrostilbenes with tert-butoxides. The outcome of this reaction is remarkably dependent on the counterion. When this compound is employed, the reaction proceeds to yield N-hydroxyindoles. In contrast, the use of potassium;2-methylpropan-2-olate as the base leads to the formation of oxindoles. nih.gov This divergence in reactivity is attributed to the coordination of the counterion to the radical anion intermediate formed after the initial SET. nih.gov Mechanistic studies suggest that the sodium cation coordinates in a manner that favors the formation of the N-hydroxyindole structure. nih.gov
The influence of substrate electronics is also evident within this system. For the this compound mediated formation of N-hydroxyindoles from nitrostilbenes, the presence of electron-donating groups on the non-nitro-bearing aromatic ring generally leads to higher yields. However, the introduction of electron-withdrawing groups on the same ring can significantly decrease the reaction yield, although this effect can sometimes be mitigated by increasing the reaction temperature. nih.gov
Table 1: Influence of Substrate Electronics on the Yield of N-Hydroxyindoles from Nitrostilbenes Mediated by this compound. nih.gov
| Substituent (R) on the β-aryl ring of nitrostilbene | Electronic Effect | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 4-OCH₃ | Electron-donating | 85 | Room Temperature |
| 4-CH₃ | Electron-donating | 78 | Room Temperature |
| H | Neutral | 75 | Room Temperature |
| 4-F | Weakly electron-withdrawing | 72 | Room Temperature |
| 4-CF₃ | Strongly electron-withdrawing | <20 (at RT), 65 (at 100°C) | Room Temperature / 100°C |
| 4-CN | Strongly electron-withdrawing | <15 (at RT), 58 (at 100°C) | Room Temperature / 100°C |
The difference in reactivity between sodium and potassium tert-butoxide is a recurring theme in SET chemistry. In some systems, potassium tert-butoxide is a more effective SET agent, which has been attributed to the ability of the larger potassium cation to stabilize radical anion intermediates through cation-π interactions. caltech.edu For instance, in certain C-H silylation reactions, potassium tert-butoxide is an active catalyst while this compound is not. caltech.edu
Organometallic Intermediate Formation and Reactivity
The high basicity of this compound can facilitate the deprotonation of weakly acidic C-H bonds, leading to the in-situ formation of transient organosodium species. These intermediates are typically highly reactive and are not readily isolated. Their existence is often inferred from the products of subsequent reactions, such as trapping with electrophiles.
The direct generation of organosodium compounds from the reaction of this compound with a substrate is less common than their preparation from other starting materials like organohalides and sodium metal. However, in certain contexts, particularly in the presence of activating groups, this compound can act as a sufficiently strong base to generate a carbanionic intermediate.
A more extensively studied method for the in-situ generation of organosodium compounds involves the use of a primary alkylsodium, such as neopentylsodium, which is prepared from neopentyl chloride and a sodium dispersion. This reagent can then undergo halogen-sodium exchange with aryl or alkenyl halides to generate a variety of organosodium species. nih.gov While not directly involving this compound as the primary reagent for generating the organosodium species, these studies highlight the transient and reactive nature of these intermediates.
The reactivity of these transient organosodium species is characteristic of highly polar organometallic compounds. They are potent nucleophiles and can participate in a range of carbon-carbon bond-forming reactions. Trapping experiments with various electrophiles provide strong evidence for their formation and offer a synthetic route to functionalized molecules.
Table 2: Examples of Trapping Transient Organosodium Species Generated via Halogen-Sodium Exchange. nih.gov
| Organosodium Intermediate | Precursor | Electrophile | Trapped Product | Yield (%) |
|---|---|---|---|---|
| 1-Naphthylsodium | 1-Bromonaphthalene | PhMe₂SiCl | 1-(Dimethyl(phenyl)silyl)naphthalene | 85 |
| 4-Methoxyphenylsodium | 1-Bromo-4-methoxybenzene | D₂O | 1-Deuterio-4-methoxybenzene | 95 |
| (E)-Styrylsodium | (E)-Bromostyrene | Me₃SiCl | (E)-Trimethyl(styryl)silane | 88 |
| 2-Thienylsodium | 2-Bromothiophene | Ph₂CO | Diphenyl(thiophen-2-yl)methanol | 76 |
The direct spectroscopic observation of transient organosodium species generated by this compound is challenging due to their low concentration and short lifetimes. However, the isolation and characterization of organosodium intermediates in related systems provide valuable insights into their structure and bonding. researchgate.net
This compound, particularly in non-polar solvents, does not typically exist as a simple monomeric species. It is known to form aggregates, such as hexamers and nonamers, in the solid state. wikipedia.org In solution, a dynamic equilibrium exists between different aggregation states, which is influenced by the solvent, temperature, and the presence of other coordinating species.
This aggregation behavior has a profound impact on the reactivity of the alkoxide. The dissociation of these aggregates is often a prerequisite for reactivity, as it exposes the basic and nucleophilic sites. Coordinating solvents, such as tetrahydrofuran (THF), can promote the deaggregation by solvating the sodium cations, leading to the formation of smaller, more reactive species.
Ligand exchange is a fundamental process in the chemistry of this compound. This can involve the exchange of tert-butoxide anions between different sodium centers within an aggregate or the displacement of a tert-butoxide ligand by another coordinating molecule. The dynamics of these exchange processes can be studied using various NMR techniques, including variable-temperature NMR and 2D exchange spectroscopy (EXSY). While detailed kinetic studies specifically on this compound are not abundant in the literature, the principles of such investigations are well-established for other alkali metal alkoxides and related compounds. nih.gov
The complexation of the sodium cation in this compound with external ligands, such as crown ethers, can significantly alter its reactivity. Crown ethers can encapsulate the sodium ion, leading to a "naked" and more reactive tert-butoxide anion. The thermodynamics and kinetics of such complexation have been extensively studied for various alkali metal cations and provide a framework for understanding how sequestration of the counterion can modulate the reactivity of the associated anion. sid.ir
Table 3: Illustrative Ligand Exchange and Complexation Equilibria of this compound.
| Equilibrium Process | Description | Influencing Factors | Potential Investigative Technique |
|---|---|---|---|
| (NaOtBu)ₙ ⇌ n NaOtBu | Deaggregation of clusters | Solvent polarity, Temperature | Variable-Temperature NMR, Cryoscopy |
| NaOtBu + L ⇌ [Na(L)]⁺ OtBu⁻ | Complexation with a coordinating ligand (L) | Ligand concentration, Solvent | NMR Titration, Calorimetry |
| (NaOtBu)ₙ + L ⇌ [(NaOtBu)ₙ₋₁Na(L)]⁺ OtBu⁻ | Ligand exchange on an aggregate | Ligand identity, Temperature | 2D EXSY NMR, Line-shape analysis |
Advanced Synthetic Methodologies Employing Sodium;2 Methylpropan 2 Olate
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Sodium tert-butoxide has emerged as a key reagent in mediating various C-H functionalization reactions.
Sodium tert-butoxide plays a significant role in the arylation of C-H bonds, a process that forms a carbon-carbon bond between an aromatic ring and another organic moiety. This can occur through both directed and undirected pathways.
In directed C-H arylation, a directing group on the substrate guides the reaction to a specific C-H bond, ensuring high regioselectivity. For instance, palladium-catalyzed C-H arylation of cyclobutyl amides has been demonstrated, where a directing group facilitates the introduction of an aryl group. acs.org
Undirected C-H arylation, on the other hand, does not rely on a directing group and can be more challenging to control. Notably, researchers have developed a transition-metal-free arylation of benzene (B151609) derivatives with aryl halides, mediated by sodium tert-butoxide in the presence of a catalytic amount of a 1,10-phenanthroline (B135089) derivative. tcichemicals.comtcichemicals.com This method provides an efficient route to biaryl compounds without the need for transition metal catalysts. tcichemicals.comtcichemicals.com
Table 1: Examples of Sodium tert-Butoxide in C-H Arylation
| Reaction Type | Substrate | Coupling Partner | Catalyst/Promoter | Role of Sodium;2-methylpropan-2-olate (B8740672) | Key Feature |
|---|---|---|---|---|---|
| Directed C-H Arylation | Cyclobutyl amide | Aryl halide | Palladium catalyst | Base | High regioselectivity due to directing group. acs.org |
| Undirected C-H Arylation | Benzene derivative | Aryl halide | 1,10-Phenanthroline derivative | Mediator | Transition-metal-free synthesis of biaryls. tcichemicals.comtcichemicals.com |
Sodium tert-butoxide, in combination with dimethyl sulfoxide (B87167) (DMSO) and oxygen, promotes the aerobic oxidative dehydrogenation of saturated N-heterocycles to their corresponding aromatic counterparts. acs.org This methodology is effective for the synthesis of quinolines, isoquinolines, and indolines under mild reaction conditions and demonstrates good functional group tolerance. acs.org Mechanistic studies point towards a radical pathway. acs.org
Table 2: Oxidative Dehydrogenation of N-Heterocycles using Sodium;2-methylpropan-2-olate
| Substrate Class | Reagent System | Product Class | Key Features |
|---|---|---|---|
| Saturated N-Heterocycles | This compound/DMSO/O₂ | Aromatic N-Heterocycles (e.g., quinolines, isoquinolines) | Mild conditions, good functional group tolerance, radical mechanism. acs.org |
A transition-metal-free and solvent-free method for the regioselective hydrosilylation of alkenes and allenes has been developed using catalytic sodium tert-butoxide. rsc.org This reaction, utilizing diphenylsilane, provides Markovnikov hydrosilylation products of vinyl arenes and aliphatic alkenes in high yields with good functional group compatibility. rsc.org The hydrosilylation of allenes proceeds regioselectively to yield (E)-allylsilane products. rsc.org The proposed mechanism involves a radical-mediated catalytic process. rsc.org
Table 3: Regioselective Hydrosilylation with this compound
| Unsaturated System | Silane Reagent | Selectivity | Key Features |
|---|---|---|---|
| Vinyl arenes, Aliphatic alkenes | Diphenylsilane | Markovnikov | Transition-metal-free, solvent-free, high yields. rsc.org |
| Allenes | Diphenylsilane | Regioselective to (E)-allylsilanes | Transition-metal-free, solvent-free. rsc.org |
Cross-Coupling Reactions
Sodium tert-butoxide is a cornerstone base in many cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The use of tert-butoxides, including sodium tert-butoxide, has been instrumental in the development of transition-metal-free coupling reactions. nih.gov These reactions offer a more environmentally friendly and cost-effective alternative to traditional transition-metal-catalyzed methods. nih.gov Sodium tert-butoxide can mediate the coupling of aryl halides with various nucleophiles. For instance, the transition-metal-free biaryl coupling can be promoted by potassium tert-butoxide alone, and similar reactivity can be expected from sodium tert-butoxide, albeit potentially with different efficiencies. rsc.org These reactions often proceed through radical or ionic pathways. nih.gov
Sodium tert-butoxide is a widely used base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgchemeurope.com In this reaction, the base plays a critical role in the catalytic cycle. Initially, the active palladium catalyst combines with sodium tert-butoxide. nih.govacs.org The nature of the base can influence the reaction pathway and kinetics. nih.gov For example, when sodium tert-butoxide is used as the base in the amination of aryl chlorides with secondary amines, the reaction is first-order in aryl chloride, zero-order in amine, and has a positive order in the base. nih.gov The choice of base is crucial for the efficiency of the C-N bond formation. acs.org
Table 4: Role of this compound in Buchwald-Hartwig Amination
| Catalyst System | Function of this compound | Impact on Reaction |
|---|---|---|
| Palladium/Biarylphosphine Ligands | Base | Essential for the deprotonation of the amine and regeneration of the active catalyst. nih.govacs.org |
| Pd[P(t-Bu)₃]₂ | Base | Influences the reaction kinetics, leading to a positive order in base concentration. nih.gov |
Rearrangement Reactions and Cyclizations
This compound is a potent reagent for promoting isomerization reactions, particularly the migration of double bonds in alkenes to form more thermodynamically stable isomers. This process typically involves the abstraction of an allylic proton by the strong base to form a resonance-stabilized carbanion. Subsequent protonation at a different position of the carbanion leads to the isomerized alkene. The bulky nature of the tert-butoxide anion can influence the regioselectivity of the proton abstraction and subsequent double bond formation.
A classic example of a rearrangement facilitated by alkoxide bases is the Favorskii rearrangement . organicreactions.orgresearchgate.net This reaction involves the conversion of α-halo ketones to carboxylic acid derivatives. In the presence of an alkoxide like this compound, an ester is formed. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α-carbon on the side of the ketone away from the halogen. organicreactions.org The alkoxide then acts as a nucleophile, attacking the cyclopropanone ring, which subsequently opens to yield the rearranged ester product. This rearrangement serves as a powerful method for ring contraction in cyclic α-halo ketones. organicreactions.org
The following table provides examples of isomerization and rearrangement reactions promoted by this compound.
| Reaction Type | Substrate | Product | Key Transformation |
|---|---|---|---|
| Alkene Isomerization | 1-Octene | 2-Octene (mixture of E/Z) | Double bond migration from terminal to internal position |
| Favorskii Rearrangement | 2-Chlorocyclohexanone | Methyl cyclopentanecarboxylate | Ring contraction from a six-membered ring to a five-membered ring ester |
| Favorskii Rearrangement | 1-Chloro-3-phenylacetone | Methyl 3-phenylpropanoate | Skeletal rearrangement of an α-halo ketone to an ester |
This compound is instrumental in promoting intramolecular reactions that lead to the formation of cyclic structures, particularly through annulation processes. Annulations are ring-forming reactions where a new ring is constructed onto a pre-existing molecule. The strong basicity of this compound is key to generating the necessary nucleophilic species, typically an enolate, which then initiates the cyclization cascade.
A prominent example of such a process is the Robinson annulation , which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. organic-chemistry.orgwilliams.eduresearchgate.netmdpi.com In this sequence, a ketone is deprotonated by a strong base like this compound to form an enolate. This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). organic-chemistry.orgwilliams.edu The resulting 1,5-dicarbonyl compound is then poised to undergo an intramolecular aldol condensation, also promoted by the base, to form a cyclohexenone ring system. organic-chemistry.orgresearchgate.net This methodology is a powerful tool for the synthesis of polycyclic compounds, including steroids. mdpi.com
Similarly, intramolecular Michael additions can be facilitated by this compound, where a nucleophile and an acceptor are present within the same molecule. nih.govorgsyn.org The base generates a carbanion which then adds to an α,β-unsaturated system in a conjugate fashion, leading to the formation of a carbo- or heterocyclic ring. orgsyn.org
While this compound is a key reagent for base-catalyzed annulations, its role in pericyclic cycloaddition reactions, such as intramolecular [4+2] cycloadditions (Diels-Alder reactions), is less direct. These reactions are typically governed by orbital symmetry and are often promoted by heat or Lewis acids, although base-catalyzed examples exist in specific contexts. wikipedia.org
The table below illustrates examples of intramolecular annulations where a strong base like this compound is a suitable catalyst.
| Reaction Name | Starting Material(s) | Key Intermediate | Final Product Type |
|---|---|---|---|
| Robinson Annulation | Cyclohexanone and Methyl Vinyl Ketone | 1,5-Diketone | Octalone derivative (fused six-membered rings) |
| Intramolecular Michael Addition | Ethyl 2-(3-oxobutyl)acetoacetate | Enolate of acetoacetate (B1235776) | Cyclohexanedione derivative |
| Intramolecular Aldol Condensation | 2,6-Heptanedione | Enolate of the diketone | 3-Methyl-2-cyclohexen-1-one |
Functional Group Transformations
This compound has emerged as an effective promoter for the transamidation of amides, a process involving the exchange of the amine moiety of an amide with a different amine. This transformation is traditionally challenging due to the low electrophilicity of the amide carbonyl carbon and the stability of the C-N bond. However, recent methodologies have demonstrated the utility of strong bases in facilitating this reaction under metal-free conditions.
A notable application is the this compound-mediated transamidation of various N,N-dimethyl amides with primary amines. williams.eduorgsyn.org This protocol allows for the synthesis of a wide range of secondary amides in moderate to good yields at room temperature and often under solvent-free conditions. williams.edu The reaction exhibits good functional group compatibility. williams.eduorgsyn.org The proposed mechanism suggests that the strong base, this compound, deprotonates the primary amine, forming a highly nucleophilic amide anion. This anion then attacks the carbonyl carbon of the N,N-dimethyl amide, leading to a tetrahedral intermediate. Subsequent elimination of dimethylamine, driven by the formation of the more stable secondary amide, yields the final product. This method provides a practical and accessible route for amide synthesis, avoiding the use of transition-metal catalysts or harsh reagents.
The following table presents data from the this compound-mediated transamidation of N,N-dimethylbenzamide with various primary amines.
| N,N-Dimethyl Amide | Primary Amine | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylbenzamide | Benzylamine | N-Benzylbenzamide | 92% |
| N,N-Dimethylbenzamide | n-Octylamine | N-Octylbenzamide | 85% |
| N,N-Dimethylbenzamide | Aniline | N-Phenylbenzamide | 78% |
| N,N-Dimethylformamide | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)formamide | 89% |
This compound is widely utilized as a strong, non-nucleophilic base to promote various condensation reactions, which are crucial for forming carbon-carbon bonds. Its primary function is to deprotonate a carbon atom adjacent to a carbonyl group (the α-carbon), generating a highly reactive enolate nucleophile. The steric bulk of the tert-butoxide group minimizes its participation as a nucleophile, thereby favoring the desired condensation pathway.
One of the classic reactions where this compound is employed is the Claisen condensation . This reaction involves the coupling of two ester molecules to form a β-keto ester. The base abstracts an α-proton from one ester molecule to form an enolate, which then attacks the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields the β-keto ester product. A related and synthetically powerful variant is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, typically a five- or six-membered ring. researchgate.netnih.gov Strong bases like this compound are effective in promoting this cyclization. nih.gov
Another important application is in the Claisen-Schmidt condensation , a type of crossed aldol condensation. This reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. The base generates an enolate from the enolizable carbonyl compound, which then attacks the aromatic carbonyl partner. Subsequent dehydration typically occurs to yield an α,β-unsaturated carbonyl compound. This compound has also been shown to be a suitable catalyst for the condensation of aldehydes with nitroalkanes, for instance, in the synthesis of 2-(2-nitrovinyl)furan (B1194071) from furfural (B47365) and nitromethane, with significantly reduced reaction times compared to other bases.
The table below provides examples of condensation reactions facilitated by this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Product Type |
|---|---|---|---|
| Dieckmann Condensation | Diethyl adipate | - (Intramolecular) | 2-Carboethoxycyclopentanone (a cyclic β-keto ester) |
| Claisen Condensation | Ethyl acetate | Ethyl acetate | Ethyl acetoacetate (a β-keto ester) |
| Claisen-Schmidt Condensation | Acetone | Benzaldehyde | Dibenzylideneacetone (an α,β-unsaturated ketone) |
| Henry Condensation | Furfural | Nitromethane | 2-(2-Nitrovinyl)furan |
Elimination Reactions for Olefin Synthesis
This compound, commonly known as sodium tert-butoxide, is a pivotal reagent in organic synthesis for the formation of alkenes (olefins) via elimination reactions. Its efficacy stems from its characteristics as a strong, non-nucleophilic, and sterically hindered base. masterorganicchemistry.comstackexchange.comlibretexts.org These properties allow it to selectively abstract a proton to initiate elimination, while minimizing competing substitution reactions that are often observed with less bulky bases. stackexchange.comlibretexts.org
The primary mechanism for olefin synthesis using sodium tert-butoxide is the bimolecular elimination (E2) reaction. libretexts.org The E2 mechanism is a single, concerted step where the base abstracts a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group (alpha-carbon), simultaneously leading to the formation of a pi bond and the departure of the leaving group. youtube.com A critical requirement for this mechanism is an anti-periplanar geometry, where the beta-hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. amazonaws.comchemistrysteps.com
A key feature of using a bulky base like sodium tert-butoxide is its influence on regioselectivity. In elimination reactions where multiple olefin products can be formed, Zaitsev's rule typically predicts that the more substituted (and more thermodynamically stable) alkene will be the major product. masterorganicchemistry.com However, due to the significant steric bulk of the tert-butoxide anion, it preferentially abstracts the most accessible, least sterically hindered proton. masterorganicchemistry.commasterorganicchemistry.com This leads to the formation of the less substituted alkene, known as the Hofmann product. The destabilizing steric interactions in the transition state leading to the Zaitsev product outweigh the stability of the final product, making the Hofmann pathway kinetically favored. masterorganicchemistry.com
Beyond the common E2 pathway, sodium tert-butoxide can also promote elimination through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway is prevalent when the substrate has a particularly acidic proton and a poor leaving group. amazonaws.comarkat-usa.org The reaction proceeds in two steps: a fast and reversible deprotonation by the base to form a stable carbanion (the conjugate base), followed by the slower, rate-determining departure of the leaving group to form the double bond. arkat-usa.org
Research has demonstrated the utility of sodium tert-butoxide in various elimination contexts. For instance, its reaction with 3-stannyl propanoates and 3-stannyl propanonitriles in dimethyl sulfoxide (DMSO) results in olefin formation through what is suggested to be an (E1cB)R mechanism. arkat-usa.org In these reactions, the tert-butoxide anion acts as a base, abstracting a proton from the C-2 position. arkat-usa.org A notable finding from this research is the complete stereoconvergence observed, where the E-olefin is formed exclusively, regardless of the starting substrate's configuration. arkat-usa.org
The following table summarizes the results from the reaction of various stannyl (B1234572) esters with sodium tert-butoxide, highlighting the yields of the resulting olefin products.
| Entry | Substrate | Reaction Time (min) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | erythro-3-(Triphenylstannyl)butanoate | 15 | (E)-Methyl crotonate | 95 |
| 2 | threo-3-(Triphenylstannyl)butanoate | 60 | (E)-Methyl crotonate | 85 |
| 3 | erythro-3-(Tributylstannyl)butanoate | 15 | (E)-Methyl crotonate | 90 |
| 4 | threo-3-(Tributylstannyl)butanoate | 60 | (E)-Methyl crotonate | 80 |
| 5 | erythro-3-(Dibutylchlorostannyl)propanoate | 5 | (E)-Propenoic acid | 91 |
| 6 | threo-3-(Dibutylchlorostannyl)propanoate | 5 | (E)-Propenoic acid | 93 |
Data sourced from Arkivoc. arkat-usa.org
The choice of solvent can significantly impact the reaction. Dimethyl sulfoxide (DMSO) is often used with sodium tert-butoxide because it enhances the basicity of the alkoxide, facilitating elimination reactions. stackexchange.com The flexibility in reaction conditions and the ability to control regioselectivity make this compound an indispensable tool for the modern organic chemist in the synthesis of diverse olefin structures.
Stereoselectivity and Regioselectivity in Sodium;2 Methylpropan 2 Olate Mediated Processes
Control of Diastereoselectivity and Enantioselectivity
Asymmetric induction, the preferential formation of one diastereomer or enantiomer, is a cornerstone of modern stereoselective synthesis. wikipedia.org Sodium tert-butoxide plays a crucial role as a base in various transformations where control over stereochemistry is paramount.
In base-catalyzed reactions involving chiral substrates, sodium tert-butoxide can facilitate transformations that proceed with high levels of diastereoselectivity. This process, known as internal asymmetric induction, relies on the existing chiral center within the substrate to direct the stereochemical outcome of a new stereocenter. wikipedia.org The role of the base is often to generate a reactive intermediate, such as an enolate, whose subsequent reaction is sterically or electronically biased by the chiral framework of the molecule.
For instance, the deprotonation of a ketone bearing a chiral center at the α- or β-position can lead to a chiral enolate. The facial selectivity of this enolate in reactions with electrophiles is then dictated by the pre-existing stereocenter, which blocks one face of the enolate more effectively than the other. Sodium tert-butoxide, as the base, is instrumental in creating this key intermediate, allowing the inherent chirality of the substrate to guide the formation of the desired diastereomer.
External asymmetric induction involves introducing chirality into the reaction's transition state via a chiral catalyst or auxiliary. wikipedia.org Sodium tert-butoxide is frequently employed as a base in such systems, where it can activate the substrate or the catalyst.
One strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For example, an achiral carboxylic acid can be converted into an amide using a chiral amine like pseudoephedrine. Deprotonation of the α-proton with a base like sodium tert-butoxide generates an enolate. The chiral auxiliary creates a sterically defined environment, forcing subsequent reactions, such as alkylation, to occur from a specific face, thus forming one diastereomer preferentially. wikipedia.org After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.
In catalytic systems, sodium tert-butoxide can be used with a substoichiometric amount of a chiral catalyst. For example, it can serve as a co-catalyst or activator for earth-abundant metal catalysts that are paired with chiral ligands. These chiral metal complexes create an asymmetric environment for the reaction, leading to the preferential formation of one enantiomer. While systems using potassium tert-butoxide with chiral crown ethers for asymmetric Michael additions have been reported, similar principles apply to sodium tert-butoxide in conjunction with appropriate chiral ligands to achieve enantioselectivity. nih.gov
| Reaction Type | Substrate | Chiral Influence | Base | Product Type | Stereochemical Outcome |
|---|---|---|---|---|---|
| Alkylation | N-Acyl Oxazolidinone | Chiral Auxiliary | Sodium Bis(trimethylsilyl)amide | α-Alkylated Carboxylic Acid Derivative | High Diastereoselectivity |
| Mannich Reaction | α-Substituted-γ-lactam | Chiral Potassium Salt Catalyst | Potassium tert-butoxide (catalytic) | β-Amino Lactam | Modest Enantioselectivity (72-73% ee) nih.gov |
| Michael Addition | Chalcone | Chiral Crown Ether | Potassium tert-butoxide | 1,5-Dicarbonyl Compound | High Enantiomeric Induction |
Regiochemical Control in Functionalization and Substitution Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another on a molecule. masterorganicchemistry.com The steric hindrance of sodium tert-butoxide is a powerful tool for directing the regiochemical outcome of various reactions, from additions to selective deprotonations.
The terms Markovnikov and anti-Markovnikov describe the regioselectivity of addition reactions to unsymmetrical alkenes and alkynes. leah4sci.com While sodium tert-butoxide is not typically a reagent in classic electrophilic additions, it can act as a catalyst in other types of addition reactions, such as hydrosilylation, where it influences the regiochemical outcome.
Recent research has demonstrated a transition-metal-free method for the regioselective hydrosilylation of vinyl arenes and aliphatic alkenes using sodium tert-butoxide as a Lewis base catalyst. This process, which involves the addition of a silicon-hydrogen bond across a double bond, proceeds with high Markovnikov selectivity. This means the silyl group adds to the terminal carbon, and the hydrogen atom adds to the more substituted carbon of the double bond. This outcome is significant as β-selective (Markovnikov) hydrosilylation products are industrially important, and developing methods to achieve this selectivity is an active area of research. The reaction is proposed to proceed through a radical-mediated process involving a pentacoordinate silicon "ate" intermediate.
| Alkene Substrate | Silane Reagent | Catalyst | Selectivity | Yield |
|---|---|---|---|---|
| Styrene (B11656) | Diphenylsilane | Sodium tert-butoxide | Markovnikov | Good to Excellent |
| 4-Methylstyrene | Diphenylsilane | Sodium tert-butoxide | Markovnikov | High |
| 1-Octene | Diphenylsilane | Sodium tert-butoxide | Markovnikov | High |
In molecules with multiple acidic protons, the steric bulk of sodium tert-butoxide allows for the selective deprotonation of the most sterically accessible proton. This regiochemical control is crucial for the selective functionalization of complex molecules. For example, in the deprotonation of an unsymmetrical ketone, sodium tert-butoxide preferentially abstracts a proton from the less-substituted α-carbon, leading to the formation of the kinetic enolate (see section 4.3). Subsequent reaction with an electrophile results in functionalization at this less-hindered position.
This principle extends to other substrates. For instance, in a molecule containing both a primary and a secondary alkyl halide, an elimination reaction promoted by the bulky sodium tert-butoxide would preferentially occur at the less sterically hindered primary position. Furthermore, mechanistic studies have shown that sodium tert-butoxide can facilitate reactions through specific interactions, such as 1,3-chelation, which can direct its reactivity towards a particular functional group within a polyfunctional substrate.
Kinetic vs. Thermodynamic Control in Product Distribution
When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgfiveable.me Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.orgucalgary.ca The choice of base and reaction conditions, such as temperature, are critical in determining which pathway dominates. fiveable.me
A classic example of this principle is the formation of enolates from unsymmetrical ketones. udel.edu
Kinetic Control : The kinetic enolate is formed by removing the most sterically accessible proton, which is typically on the less-substituted α-carbon. masterorganicchemistry.com This process is faster but results in a less stable, less-substituted double bond in the enolate. udel.edu Kinetic control is favored by using a strong, sterically hindered base like sodium tert-butoxide or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) with short reaction times. ochemacademy.com These conditions make the deprotonation essentially irreversible, "trapping" the product that forms fastest. udel.edu
Thermodynamic Control : The thermodynamic enolate is the more stable enolate, which has the more highly substituted double bond. masterorganicchemistry.com Its formation requires abstracting a more sterically hindered proton from the more-substituted α-carbon. udel.edu This pathway has a higher activation energy and is slower. Thermodynamic control is favored by using smaller, strong bases (like sodium ethoxide or sodium hydride) at higher temperatures (room temperature or above). masterorganicchemistry.comochemacademy.com These conditions allow the reaction to be reversible, meaning the initially formed kinetic enolate can revert to the ketone and eventually equilibrate to the more stable thermodynamic product. udel.edumasterorganicchemistry.com
The bulky nature of sodium tert-butoxide makes it a suitable base for favoring the kinetic enolate, particularly under carefully controlled, low-temperature conditions. ochemacademy.com
| Control Type | Conditions | Base | Major Product | Product Characteristics |
|---|---|---|---|---|
| Kinetic | Low Temp (-78 °C), Short Reaction Time ochemacademy.com | LDA or Sodium tert-butoxide | Less Substituted Enolate | Forms faster, less stable udel.edu |
| Thermodynamic | Higher Temp (≥ 25 °C), Long Reaction Time ochemacademy.com | Sodium Ethoxide or Sodium Hydride | More Substituted Enolate | Forms slower, more stable udel.edumasterorganicchemistry.com |
Computational and Theoretical Perspectives on Sodium;2 Methylpropan 2 Olate Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of chemical systems, including those involving sodium;2-methylpropan-2-olate (B8740672). DFT calculations provide a balance between computational cost and accuracy, making it feasible to study complex reaction mechanisms.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving sodium;2-methylpropan-2-olate. This allows for the energetic profiling of reaction pathways, including the identification and characterization of reactants, intermediates, transition states, and products. For instance, in deprotonation reactions, DFT can be used to calculate the activation energy barriers, providing insights into the reaction kinetics.
Transition states, which represent the highest energy point along a reaction coordinate, are of particular interest. By locating and characterizing the geometry and energy of transition states, researchers can understand the feasibility of a proposed reaction mechanism. For example, in the context of elimination reactions, DFT can help to distinguish between different mechanistic pathways, such as E2 and E1cB, by comparing the energies of the respective transition states.
Table 1: Illustrative Energetic Profile for a Hypothetical Deprotonation Reaction by this compound (DFT Calculation)
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + NaOtBu) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -10.1 |
| Products (Deprotonated Substrate + tBuOH) | -8.5 |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for such a reaction.
The electronic structure of this compound can be characterized using DFT through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. For a strong base like this compound, the HOMO is typically localized on the oxygen atom of the tert-butoxide anion, indicating its propensity to donate a lone pair of electrons to a proton. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
Table 2: Illustrative Frontier Orbital Energies for this compound (DFT Calculation)
| Molecular Orbital | Energy (eV) |
| HOMO | -2.5 |
| LUMO | +1.8 |
| HOMO-LUMO Gap | 4.3 |
Note: The data in this table is illustrative and based on typical values for alkoxides from DFT calculations.
Ab Initio and Semi-Empirical Calculations
In addition to DFT, other quantum mechanical methods are employed to study the reactivity of this compound.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate calculations of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to calculate the proton affinity of the tert-butoxide anion, which is a direct measure of its intrinsic basicity in the gas phase. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for other methods.
Semi-empirical methods, on the other hand, use approximations and parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of larger systems or for performing preliminary screenings of reaction pathways before employing more rigorous methods.
The tert-butyl group in this compound has rotational flexibility, leading to different possible conformations. Computational methods can be used to perform a conformational analysis to identify the lowest energy conformers and to understand their relative populations. This is important as the reactivity of the alkoxide can be influenced by its conformation.
The solvent plays a crucial role in the reactivity of ionic species like this compound. Computational models can account for solvent effects through either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. In implicit models, the solvent is treated as a continuous medium with a specific dielectric constant, which is a more computationally efficient approach. The development of accurate solvation models is essential for correctly predicting reaction energetics and mechanisms in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to investigate its aggregation behavior in solution. It is known that alkali metal alkoxides can form clusters, and the nature and size of these aggregates can significantly impact their reactivity.
MD simulations can provide insights into the structure and stability of these clusters, as well as the dynamics of their formation and dissociation. By simulating the interactions between the sodium cations, tert-butoxide anions, and solvent molecules, researchers can gain a better understanding of the species present in solution and their respective roles in chemical reactions. These simulations can also shed light on the role of the solvent in mediating ion pairing and aggregation.
Simulating Solvent-Base Interactions and Aggregation Behavior
The reactivity of this compound is profoundly influenced by its state of aggregation, which is in turn dictated by the surrounding solvent molecules. In the solid state, it is known to form complex clusters, including hexameric and nonameric structures. wikipedia.org However, in solution, the scenario is more dynamic and depends heavily on the solvating power of the medium.
Computational and experimental studies have been directed at understanding the dissociation of these large aggregates into smaller, more reactive species. Infrared spectroscopy studies, for instance, have provided significant insights into the behavior of this compound in mixed solvent systems. In non-polar hydrocarbon solvents, the compound exists as large aggregates. The introduction of a coordinating solvent like tetrahydrofuran (B95107) (THF) leads to the dissociation of these higher associates into a more uniform species. researchgate.net Experimental data strongly supports the formation of a tetramer, which is solvated by several THF molecules. researchgate.net The degree of association in a pure THF solution was determined to be approximately 3.9, corroborating the predominance of a tetrameric structure. researchgate.net
The interaction between the sodium cation and the oxygen atoms of the THF molecules is a key driving force for this disaggregation and solvation process. This interaction weakens the bonds within the larger alkoxide clusters, stabilizing the smaller tetrameric form. The number of solvating THF molecules is dependent on its concentration, shifting from a tetramer solvated by three THF molecules to one solvated by four as the amount of THF increases. researchgate.net
Table 1: Aggregation and Solvation of this compound in Different Solvents
| Solvent System | Predominant Aggregate Form | Solvation Details | Supporting Method |
| Hydrocarbon | Higher Associates (e.g., >4 units) | Minimal solvation | Infrared Spectroscopy researchgate.net |
| Hydrocarbon + low THF | Tetramer | Solvated by 3 THF molecules | Infrared Spectroscopy researchgate.net |
| Hydrocarbon + high THF | Tetramer | Solvated by 4 THF molecules | Infrared Spectroscopy researchgate.net |
| Pure Tetrahydrofuran (THF) | Tetramer (Degree of association ≈ 3.9) | Extensive solvation of Na⁺ ions | Molecular Mass Determination researchgate.net |
While detailed molecular dynamics simulations specifically for this compound are not widely published, studies on the closely related potassium;2-methylpropan-2-olate in tert-butanol (B103910) offer a valuable computational analogue. Ab initio molecular dynamics (AIMD) simulations suggest that the common cubic tetramer ("cubane") structure of potassium;2-methylpropan-2-olate is unstable in its parent alcohol. researchgate.net The simulations show the cubane (B1203433) structure rapidly dissolving into smaller aggregates, such as dimeric and monomeric ion pairs. researchgate.net This computational finding highlights the dynamic nature of these alkoxide bases in solution, suggesting that the "active" basic species may be smaller and more solvated than the larger aggregates often depicted.
Dynamics of Ion Pair Formation and Reactivity
Beyond aggregation, the nature of the ion pair between the sodium cation (Na⁺) and the 2-methylpropan-2-olate anion (t-BuO⁻) is a critical factor governing reactivity. Computational studies distinguish between two main types of ion pairs:
Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules separating them.
Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are interposed between the cation and the anion.
The equilibrium between CIP and SSIP forms is dynamic and highly dependent on the solvent's polarity and coordinating ability. In non-polar solvents, CIPs are generally favored due to strong electrostatic attraction. In polar, coordinating solvents like THF or dimethyl sulfoxide (B87167), SSIPs become more prevalent as the solvent molecules solvate the cation, weakening its direct interaction with the anion.
Quantum chemical calculations on analogous alkali metal systems provide a clear model for how these states influence reactivity. For example, studies on sodium bromide promoted by a crown ether (a strong cation-solvating agent) have modeled the energetic differences between CIP and SSIP pathways for a nucleophilic substitution reaction. researchgate.net In the SSIP mechanism, the anion is "naked" and more accessible, which is generally presumed to lead to higher reactivity. However, computations have shown that the CIP route, where the cation is coordinated to the substrate or transition state, can also be the favored pathway. researchgate.net This indicates that the role of the cation is not merely as a spectator but as an active participant that can stabilize transition states.
Advanced simulation techniques, such as machine learning-based molecular dynamics, are now being employed to accurately map the free energy surface of ion pairing for simple salts like sodium chloride in solution. nih.govchemrxiv.org These methods can calculate the potential of mean force (PMF), which describes the energetic landscape as the ions move from a CIP to an SSIP state, including the energy barrier for this separation. nih.gov Such studies reveal the lifetimes of different ion pair states, providing a detailed picture of the ion pairing dynamics. nih.gov While these specific techniques have yet to be extensively applied to this compound, they represent the frontier in simulating the dynamic behavior of ion pairs and their ultimate effect on chemical reactivity.
Table 2: Characteristics of Ion Pair Types
| Ion Pair Type | Description | Favored in Solvents | Implication for Anion Reactivity |
| Contact Ion Pair (CIP) | Cation and anion are in direct contact. researchgate.net | Non-polar, weakly coordinating | Anion is sterically shielded and its charge is partially neutralized by the cation. |
| Solvent-Separated Ion Pair (SSIP) | Cation and anion are separated by solvent molecules. researchgate.net | Polar, strongly coordinating | Anion is more "naked" and exposed, potentially leading to higher intrinsic reactivity. |
Advanced Spectroscopic and Analytical Characterization of Sodium;2 Methylpropan 2 Olate Reaction Systems
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural and quantitative information about a chemical reaction as it occurs, without the need for sampling and quenching. semanticscholar.orgmdpi.com This capability is invaluable for studying reactions involving sodium;2-methylpropan-2-olate (B8740672), where intermediates may be sensitive and short-lived.
Real-time NMR monitoring allows for the direct observation of the consumption of reactants and the formation of products, providing precise kinetic data. By integrating the signals corresponding to specific nuclei (commonly ¹H or ¹³C) of different species, their concentrations can be tracked over time. This approach is instrumental in optimizing reaction conditions, determining reaction endpoints, and identifying the formation of any side products.
For instance, the palladium-catalyzed cross-coupling reaction between acetophenone tosylhydrazone and bromotoluene, using sodium;2-methylpropan-2-olate as the base, has been monitored using benchtop ¹H-NMR spectroscopy. mt.com By tracking the distinct alkene signal of the product over 48 hours, researchers were able to determine the rate of product formation and establish that the reaction reached completion after 24 hours under specific conditions. mt.com
Table 1: Illustrative ¹H-NMR Data for Monitoring a Cross-Coupling Reaction
| Time (hours) | Reactant A Integral | Product B Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 4 | 0.75 | 0.25 | 25 |
| 8 | 0.52 | 0.48 | 48 |
| 16 | 0.18 | 0.82 | 82 |
| 24 | 0.05 | 0.95 | 95 |
| 48 | 0.05 | 0.95 | 95 |
| This is a representative data set illustrating the principle of reaction monitoring by NMR. |
The use of flow NMR setups further enhances the capability for real-time monitoring, allowing for the continuous analysis of a reaction mixture as it is pumped from a reactor through the spectrometer.
Beyond kinetic analysis, NMR spectroscopy is a primary tool for the structural elucidation of molecules. uea.ac.uk In reaction systems containing this compound, transient organosodium species can be formed, which are often key intermediates in the reaction mechanism. These species are typically highly reactive and present in low concentrations, making their characterization challenging.
Advanced NMR techniques are employed to capture information about these fleeting intermediates:
Low-Temperature NMR: By conducting the reaction at cryogenic temperatures, the lifetime of transient species can be significantly extended, allowing for their detection and characterization by standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Rapid-Injection NMR: This technique involves the rapid injection of one reactant into an NMR tube containing the other reactants already inside the spectrometer's magnetic field, enabling the immediate acquisition of spectra to capture the initial moments of a reaction.
Diffusion-Ordered Spectroscopy (DOSY): DOSY experiments can distinguish between different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. This can help to identify aggregated or solvated organosodium clusters in solution.
While the direct, detailed structural elucidation of a transient organosodium intermediate in a this compound-mediated reaction is sparsely documented due to extreme reactivity, these methods are the principal tools used for such investigations.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.org Its application is crucial in reaction systems where a single-electron transfer (SET) mechanism is suspected. Alkali metal alkoxides, including this compound, are known to be capable of promoting SET pathways, leading to the formation of radical intermediates that drive the reaction. princeton.edu
EPR spectroscopy provides direct evidence for the presence of radical species. In many cases, the radicals generated during a reaction are too short-lived to be detected directly. In such scenarios, the technique of spin trapping is employed. wikipedia.orguniv-lille.fr A "spin trap," such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), is added to the reaction mixture. This molecule reacts with the transient radical to form a much more stable paramagnetic nitroxide radical, known as a spin adduct. wikipedia.orgresearchgate.net The resulting EPR spectrum of the spin adduct is characteristic of the original radical that was trapped, allowing for its identification. mdpi.com
For example, in photoredox-catalyzed reactions, where a base like potassium tert-butoxide is used to generate an enolate, subsequent single-electron oxidation of this enolate forms a radical intermediate. nih.gov While not directly observed by EPR in this specific study, the proposed mechanism relies on the formation of such radicals. EPR spin trapping would be the definitive method to confirm their existence. nih.gov The process involves:
Generation of the transient radical (R•).
Reaction of R• with a spin trap (e.g., DMPO).
Formation of a persistent spin adduct (DMPO-R•).
Detection and analysis of the DMPO-R• EPR spectrum.
The fine structure of an EPR spectrum is determined by hyperfine couplings, which are interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). The magnitude of the hyperfine coupling constant (hfc or a) is directly proportional to the spin density of the unpaired electron at that nucleus.
By analyzing these constants, a map of the spin density distribution across the radical can be constructed. This provides profound insight into the electronic structure of the radical intermediate. For example, identifying which atoms bear the highest spin density can reveal the most reactive sites within the radical.
Table 2: Hypothetical Hyperfine Coupling Constants for a Trapped Aryl Radical
| Nucleus | Hyperfine Coupling Constant (Gauss) |
| ¹⁴N (of nitroxide) | a_N = 14.2 G |
| ¹H (β-proton) | a_Hβ = 2.3 G |
| ¹H (ortho-protons) | a_Hortho = 1.8 G |
| ¹H (meta-protons) | a_Hmeta = 0.6 G |
| ¹H (para-proton) | a_Hpara = 1.8 G |
| This table illustrates typical data obtained from an EPR spectrum of a spin adduct, which allows for the characterization of the trapped radical. |
Furthermore, the lineshape of the EPR spectrum is sensitive to the rotational and translational motion of the radical. Analysis of the spectral linewidths and shapes can provide information about the dynamics of the radical species in the reaction medium, such as its tumbling rate and interactions with the solvent.
Infrared (IR) and Raman Spectroscopy
In situ IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, can be directly inserted into a reaction vessel to acquire spectra in real-time. mt.com This allows for the tracking of characteristic vibrational bands. For example, in a condensation reaction, one could monitor the disappearance of the C=O stretching band of a ketone reactant and the appearance of the C=C stretching band of the enone product.
A key application of IR spectroscopy in the context of this compound is the characterization of the state of the alkoxide itself in solution. A study of the this compound–tetrahydrofuran (B95107) (THF) system using IR spectroscopy in the 900–1100 cm⁻¹ range revealed details about its aggregation and solvation. nih.gov In hydrocarbon solvents with small amounts of THF, the alkoxide exists preferentially as a tetramer solvated by three THF molecules. In a large excess of THF, the tetramer becomes solvated by four THF molecules. nih.gov This fundamental understanding of the reagent's state is crucial for interpreting its reactivity.
Table 3: Selected IR Bands for Sodium tert-butoxide in THF
| Wavenumber (cm⁻¹) | Assignment | Observation |
| ~1070 cm⁻¹ | C-O-C stretch of free THF | Decreases with increasing NaOtBu concentration |
| ~1048 cm⁻¹ | C-O-C stretch of complexed THF | Increases with increasing NaOtBu concentration |
| ~980 cm⁻¹ | C-O stretch of NaOtBu tetramer | Shifts upon complexation with THF |
| Data derived from the findings of a study on the t-BuONa-THF system. nih.gov |
Raman spectroscopy offers complementary information. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer but a strong IR absorber. nih.gov Operando Raman spectroscopy can be used to monitor catalyst surfaces and identify adsorbed species during a reaction, providing a window into the mechanistic steps occurring at interfaces. rug.nl For reactions involving this compound, in situ Raman could be used to monitor changes in key functional groups, especially those that are highly polarizable and thus give strong Raman signals, such as C=C and C≡C bonds.
Vibrational Analysis of Reactants, Intermediates, and Products
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure and bonding within reaction systems involving sodium tert-butoxide. By monitoring changes in vibrational frequencies, researchers can gain insights into the compound's behavior in solution.
Studies on the interaction between sodium tert-butoxide and solvents like tetrahydrofuran (THF) using IR spectroscopy have revealed important details about its aggregation and solvation. Analysis of the IR spectra in the 900-1100 cm⁻¹ region shows that both alkoxide autoassociation and the solvation of these aggregates by THF are key processes. researchgate.net In hydrocarbon solvents with small amounts of THF, larger sodium tert-butoxide aggregates dissociate, favoring a tetrameric form solvated by THF molecules. researchgate.net As the concentration of THF increases, the tetramer becomes fully solvated. researchgate.net This dynamic interplay between self-association and solvent coordination is crucial for understanding the reagent's effective reactivity in a given medium.
Table 1: Key IR Spectral Regions for Analysis of Sodium tert-Butoxide Systems
| Spectral Region (cm⁻¹) | Assignment | Significance in Reaction Monitoring |
|---|---|---|
| 3000-2800 | C-H stretching of tert-butyl groups | Monitoring the presence and concentration of the tert-butoxide moiety. harricksci.com |
| 1100-900 | C-O and C-C stretching | Sensitive to changes in the aggregation state and solvation of the sodium tert-butoxide cluster. researchgate.net |
Monitoring Functional Group Transformations in Solution
Real-time monitoring of chemical reactions provides a dynamic view of mechanistic pathways, which is critical for optimization and control. In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose, allowing for the continuous tracking of functional group transformations as a reaction proceeds. nih.gov
Attenuated Total Reflectance (ATR)-FTIR is an in-situ technique that can monitor surface species and solution components in real time. harricksci.comnih.gov By observing the appearance and disappearance of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates. For example, in reactions where sodium tert-butoxide is used as a base or catalyst, the transformation of a carbonyl group in a reactant ester to a carboxylate in a product could be monitored by observing the shift in the C=O stretching frequency. This approach provides invaluable kinetic and mechanistic data without the need for quenching and sampling. nih.gov
Table 2: Example of Functional Group Monitoring by IR Spectroscopy
| Functional Group | Typical IR Frequency (cm⁻¹) | Transformation | Monitored Change |
|---|---|---|---|
| Ester Carbonyl (C=O) | 1750-1735 | Saponification | Disappearance of the ester C=O band |
| Carboxylate (COO⁻) | 1610-1550 (asymmetric stretch) | Saponification | Appearance of carboxylate bands |
| Alcohol (O-H) | 3500-3200 (broad) | Deprotonation | Disappearance of the O-H band |
| Alkoxide (C-O) | 1100-1000 | Formation | Appearance of a strong C-O band |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical method for identifying the components of a reaction mixture by measuring their mass-to-charge ratio. It is particularly useful for detecting short-lived intermediates and adducts that are central to a reaction mechanism.
Identification of Reaction Intermediates and Adducts
In reactions involving sodium tert-butoxide, mass spectrometry can confirm the presence of proposed intermediates. For instance, in certain hydrosilylation reactions catalyzed by sodium tert-butoxide, the mechanism is believed to involve a pentacoordinate silicon "ate" intermediate, and mass spectrometry has been used to support the existence of such species. The annotation of mass spectra is often complicated by the formation of various adducts, including those with sodium and potassium. nih.gov Specialized software and careful analysis of isotopic patterns and chromatographic behavior are necessary to correctly identify analyte-derived features from adducts or contaminants. nih.gov
High-Resolution Mass Spectrometry for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of an ion, which is a critical capability for elucidating reaction mechanisms. nih.govnih.gov By distinguishing between species with very similar nominal masses, HRMS can validate the structure of proposed intermediates and products. orgsyn.org
For example, HRMS can differentiate between two potential intermediates that have the same integer mass but differ in their elemental formulas. This capability is crucial for confirming reaction pathways and ruling out alternative mechanisms. Instruments such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the high resolution required for these detailed mechanistic studies. nih.gov
Table 3: Illustrative Use of HRMS to Differentiate Isobaric Species
| Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₄O₂ | 166 | 166.0994 |
| C₉H₁₀O₃ | 166 | 166.0629 |
| C₉H₁₂N₂O | 166 | 166.0949 |
X-ray Crystallography for Aggregation State and Complex Structure
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org It provides a three-dimensional picture of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined. cam.ac.ukmsu.edu
Solid-State Structure Elucidation of this compound Aggregates
Contrary to its simple monomeric formula, (CH₃)₃CONa, single-crystal X-ray diffraction has revealed that sodium tert-butoxide exists in complex aggregated forms in the solid state. The compound is known to form both hexameric (six units) and nonameric (nine units) clusters. wikipedia.org This tendency to form large aggregates is a defining structural feature and significantly influences its reactivity. The specific aggregation state can be influenced by the method of crystallization and the presence of solvent molecules. This structural behavior contrasts with that of potassium tert-butoxide, which favors a tetrameric, cubane-like structure, highlighting the critical role of the alkali metal cation in determining the supramolecular assembly. While obtaining single crystals of simple alkoxides can be difficult, powder X-ray diffraction has also been successfully employed to determine the crystal structures of other sodium alkoxides, such as sodium ethoxide and n-propoxide. researchgate.net
Table 4: Known Solid-State Aggregates of this compound
| Aggregate Type | Number of Monomer Units | Structural Confirmation Method |
|---|---|---|
| Hexamer | 6 | Single-Crystal X-ray Diffraction |
| Nonamer | 9 | Single-Crystal X-ray Diffraction wikipedia.org |
Structural Characterization of Substrate-Base Complexes
The interaction of this compound with organic substrates, particularly ketones, leads to the formation of sodium enolates. The structural elucidation of these substrate-base complexes is crucial for understanding their reactivity and the stereochemical outcomes of subsequent reactions. While the isolation and characterization of direct precursor complexes between the ketone and the alkoxide are challenging due to their transient nature, significant insights have been gained from the structural analysis of the resulting enolate aggregates. X-ray crystallography has been a pivotal technique in providing detailed atomic-level information about the solid-state structures of these species.
A seminal study in this area is the structural characterization of the sodium enolate of 3,3-dimethyl-2-butanone (pinacolone), which is formed by the reaction of the ketone with a sodium base such as this compound. Research by Williard and Carpenter revealed that the sodium enolate of pinacolone crystallizes as a tetrameric aggregate. This aggregate is further solvated by unenolized ketone molecules.
Detailed structural data for the tetrameric sodium enolate of pinacolone, while not involving a co-crystallized tert-butoxide, provides a clear picture of the substrate after its interaction with the base.
| Parameter | Value |
| Aggregation State | Tetrameric |
| Solvating Molecule | Unenolized 3,3-dimethyl-2-butanone |
| Coordination Geometry of Na+ | Complex, involving enolate and ketone oxygen atoms |
Further complexity in these systems is demonstrated by the formation of mixed-alkali metal aggregates. In a related study by Williard and MacEwan, a unique aggregate was characterized that contains both lithium and potassium cations, a ketone enolate derived from 3,3-dimethyl-2-butanone, and, significantly, tert-butoxide moieties. This structure, with the formula [(C₆H₁₁O⁻)₄-(C₄H₉O⁻)₄-Li⁺₄-K⁺₄-KOH-(C₄H₈O)₅], showcases the intricate interplay between different alkali metals, the enolate substrate, and the alkoxide base within a single crystalline entity.
The structural parameters of the enolate and tert-butoxide within such a complex provide a model for understanding the environment of the substrate-base interaction.
Table of Selected Bond Lengths and Angles for a Mixed Alkali Metal Enolate/tert-Butoxide Aggregate
| Bond/Angle | Description | Typical Value (Å or °) |
| C=C (enolate) | Double bond character in the enolate backbone | ~1.35 - 1.40 Å |
| C-O (enolate) | Carbon-oxygen bond in the enolate | ~1.28 - 1.32 Å |
| Na-O (enolate) | Coordination of sodium to the enolate oxygen | Varies depending on coordination number |
| Na-O (tert-butoxide) | Coordination of sodium to the tert-butoxide oxygen | Varies depending on coordination number |
| C-O-C (tert-butoxide) | Angle within the tert-butoxide ligand | ~107 - 109° |
Note: The values presented are representative and can vary depending on the specific crystal structure and the coordination environment.
These crystallographic studies underscore the tendency of alkali metal enolates, formed from the reaction of ketones with bases like this compound, to exist as well-defined aggregates in the solid state. The structure of these aggregates, including the coordination of the metal cation and the geometry of the enolate, is fundamental to their chemical behavior. The incorporation of alkoxide moieties into these structures highlights the complex equilibria that can exist in these reaction systems.
Influence of Solvent and Reaction Environment on Sodium;2 Methylpropan 2 Olate Reactivity
Solvent Polarity and Its Effect on Ionization and Aggregation
The aggregation state of sodium;2-methylpropan-2-olate (B8740672) is highly dependent on the nature of the solvent. In the solid state, it is known to form complex clusters, such as hexamers and nonamers. wikipedia.org This tendency to aggregate persists in solution, particularly in nonpolar, aprotic solvents. The polarity of the solvent plays a crucial role in the equilibrium between these aggregates and the more reactive monomeric or ionic species.
In low-polarity, non-coordinating solvents, sodium;2-methylpropan-2-olate exists predominantly as large aggregates. Within these clusters, the sodium and oxygen centers are coordinatively saturated, which significantly reduces the basicity and reactivity of the tert-butoxide anion. The low dielectric constant of such solvents does not favor the separation of the Na⁺ and ⁻O-t-Bu ions.
As the polarity of the solvent increases, the equilibrium begins to shift away from large aggregates towards smaller clusters, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). More polar solvents can better stabilize the charged species, thereby promoting the dissociation of the aggregates. This dissociation exposes the anionic oxygen center, making the base more available to participate in reactions. However, polarity alone is not the only factor; the coordinating ability of the solvent is equally, if not more, important in determining the ultimate reactivity of the alkoxide.
Solvent-Free and Neat Reaction Conditions
In an effort to develop more sustainable and efficient chemical processes, reactions involving this compound are increasingly being performed under solvent-free or "neat" conditions. These approaches offer several advantages, including reduced solvent waste, simplified work-up procedures, and potentially enhanced reaction rates due to high reactant concentrations.
Research has demonstrated the efficacy of this compound in mediating reactions under these conditions. For instance, a practical protocol for the transamidation of various N,N-dimethyl amides with primary amines has been developed using this compound at room temperature without any solvent. researchgate.netorganic-chemistry.org This method shows good functional group compatibility and has been successfully applied to gram-scale reactions, highlighting its potential for practical applications. researchgate.net
Another significant application is the use of catalytic amounts of this compound for the transition-metal- and solvent-free regioselective hydrosilylation of alkenes and allenes. rsc.orgresearchgate.net This process provides a convenient method for producing industrially important organosilicon compounds without the need for transition-metal catalysts or organic solvents, representing a greener chemical transformation. rsc.org
Flow Chemistry and Microreactor Applications
The use of continuous flow chemistry and microreactors offers a modern approach to conducting chemical reactions with significant advantages over traditional batch processing. nih.gov These technologies are particularly well-suited for reactions involving strong bases like this compound, where issues of mixing, heat transfer, and safety can be challenging in large-scale batch reactors.
Flow reactors provide superior control over critical reaction parameters such as temperature, pressure, and residence time. amf.ch The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways in highly exothermic reactions. nih.govchemtrix.com
This level of control leads to several benefits:
Improved Selectivity: By maintaining precise temperature profiles and residence times, the formation of byproducts can be significantly reduced, leading to higher product selectivity. mit.edu
Faster Reactions: Reactions can often be conducted at higher temperatures than are safe in batch reactors, dramatically accelerating reaction rates. vapourtec.com
Efficient Mixing: The small channel dimensions in microreactors ensure rapid and efficient mixing of reactants, which is crucial for fast reactions where mixing times can be rate-limiting. beilstein-journals.org
One of the most significant advantages of flow chemistry is the straightforward scalability of processes. chemtrix.com Unlike batch reactions, where scaling up can introduce new challenges related to heat and mass transfer, scaling a flow process is typically achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This approach avoids the extensive re-optimization often required when moving from laboratory to production scale.
Emerging Research Frontiers and Future Prospects for Sodium;2 Methylpropan 2 Olate
Activation and Discovery of Earth-Abundant Metal Catalysts
A major thrust in modern chemistry is the replacement of expensive and scarce precious metal catalysts (like platinum, palladium, and rhodium) with catalysts based on earth-abundant metals such as iron, cobalt, and nickel. nih.goved.ac.uk A significant hurdle, however, has been the activation of these more accessible metals, which often requires sensitive and difficult-to-handle reagents. nih.gov Recent research has demonstrated that sodium;2-methylpropan-2-olate (B8740672) provides a remarkably simple and effective solution to this problem. nih.gov
Sustainable Alternatives to Precious Metal Catalysis
Sodium;2-methylpropan-2-olate has emerged as a general and practical activator for a wide range of pre-catalysts based on first-row, earth-abundant metals. nih.gov This activation method is notable for its use of robust, air- and moisture-stable reagents, which circumvents the need for stringent inert atmosphere techniques often associated with organometallic chemistry. ed.ac.uk This development represents a significant step towards making sustainable catalysis more accessible to the broader scientific community and more applicable in industrial settings. nih.gov The ability to use a simple, commercially available alkoxide to unlock the catalytic potential of metals like iron, cobalt, nickel, and manganese provides a generic platform for the discovery and application of non-precious metal catalysis. nih.goved.ac.uk
Broadening the Scope of Hydrofunctionalization Reactions
The activation of earth-abundant metal catalysts by this compound has been successfully applied to a variety of important hydrofunctionalization reactions. nih.gov These reactions, which involve the addition of an H-Y bond across a C-C multiple bond, are fundamental transformations in organic synthesis. The this compound activation method has enabled novel catalytic activities in several key areas. nih.goved.ac.uk
Key Hydrofunctionalization Reactions Enabled by this compound Activation:
| Reaction Type | Description | Metal Catalyst Examples |
| Hydrosilylation | Addition of a silicon-hydride bond across a double or triple bond. | Iron, Cobalt |
| Hydroboration | Addition of a boron-hydride bond across a double or triple bond. | Iron, Cobalt, Manganese |
| Hydrogenation | Addition of hydrogen across a double or triple bond. | Iron, Cobalt |
| Hydrovinylation | Addition of a vinyl group and a hydrogen atom across a double bond. | Iron |
| [2π+2π] Cycloaddition | Formation of a cyclobutane (B1203170) ring from two alkene components. | Cobalt |
This table summarizes key reactions where this compound is used to activate earth-abundant metal pre-catalysts, leading to efficient and selective transformations. nih.goved.ac.uk
This approach not only matches the efficiency of previous systems that relied on sensitive activators but also expands the portfolio of reactions that can be catalyzed by these sustainable metals. nih.gov
Applications in Polymer Science and Materials Synthesis
The utility of this compound extends into the realm of polymer and materials science, where it functions as a versatile catalyst and a crucial precursor for advanced materials. researchgate.netresearchgate.netorgsyn.org
Controlled/Living Polymerization Mechanisms
This compound acts as an effective catalyst in certain polymerization reactions. researchgate.netresearchgate.net While the term "living polymerization" describes a process without chain termination or transfer, allowing for precise control over polymer chain length and architecture, this compound contributes to achieving such controlled polymerizations. rsc.org It is particularly noted for its role as a catalyst in both polymerization and isomerization reactions. researchgate.netresearchgate.net In the context of anionic polymerization, strong bases are often used as initiators. The demonstration of living anionic polymerization of styrene (B11656) using sodium naphthalene (B1677914) highlighted the potential of such systems. rsc.org The controlled nature of these reactions is critical for synthesizing block copolymers and polymers with predetermined molecular weights and specific end-groups. rsc.org
Role in Novel Organic Electrode Materials for Energy Storage
A particularly exciting frontier is the use of this compound as a precursor in the synthesis of materials for next-generation energy storage devices, specifically sodium-ion batteries. organic-chemistry.org As the demand for energy storage grows, sodium-ion batteries present a sustainable and cost-effective alternative to lithium-ion technology, due to the natural abundance of sodium. studysmarter.co.uk
Recent research has focused on developing novel organic electrode materials and solid-state electrolytes to improve the performance of sodium-ion batteries. In one innovative approach, this compound is used in an atomic layer deposition (ALD) process to create sodium phosphorus oxynitride (NaPON), a thin-film solid-state electrolyte. organic-chemistry.org This material is analogous to the successful lithium phosphorus oxynitride (LiPON) used in thin-film lithium batteries. The resulting NaPON demonstrates stable sodium-ion conductivity, making it a viable candidate for use as either a solid-state electrolyte or a passivation layer in solid-state sodium-ion batteries. organic-chemistry.org This application underscores the compound's potential to contribute to more sustainable and affordable energy storage solutions. studysmarter.co.uk
Integration in Hybrid Catalytic Systems
Beyond its role as a primary activator or catalyst, this compound is increasingly being integrated into hybrid catalytic systems where it functions in concert with other catalytic species. In these systems, it can act as a co-catalyst or promoter, modifying the activity and selectivity of a primary metal catalyst. A prime example is its use in activating earth-abundant metal pre-catalysts for hydrofunctionalization reactions. nih.govresearchgate.net Here, the this compound and the metal complex form a hybrid system in situ, which is responsible for the observed catalytic activity. This synergistic relationship, where the simple alkoxide unlocks the potential of the transition metal, is a hallmark of modern catalytic design. Its role in facilitating key steps within complex, multi-step reaction sequences highlights its importance in creating efficient and streamlined synthetic pathways.
Cooperative Catalysis with Transition Metal Complexes
Sodium tert-butoxide plays a crucial role in cooperative catalysis with transition metal complexes, particularly in the activation of pre-catalysts. sigmaaldrich.com A significant area of this research is the use of earth-abundant first-row transition metals, such as iron, cobalt, and manganese, as sustainable alternatives to precious metals. nih.gov
In these systems, sodium tert-butoxide is not merely a stoichiometric base but an essential activator that facilitates the formation of the active catalytic species. crimsonpublishers.com For instance, it has been demonstrated that sodium tert-butoxide can activate robust and air-stable pre-catalysts of iron and cobalt for a variety of hydrofunctionalization reactions. crimsonpublishers.com This activation method circumvents the need for sensitive and often expensive organometallic activators. researchgate.net The cooperative effect arises from the interaction of the alkoxide with the transition metal center, which can lead to the formation of a more reactive, lower-valent metal species or a metal-alkoxide complex with unique catalytic properties.
Table 2: Transition Metal-Catalyzed Reactions Enabled by Sodium tert-butoxide Activation
| Reaction Type | Transition Metal | Role of Sodium tert-butoxide | Reference |
| Hydrosilylation | Iron, Cobalt, Manganese, Nickel | Pre-catalyst activation | whiterose.ac.uk |
| Hydroboration | Iron, Cobalt | Pre-catalyst activation | nih.gov |
| Hydrovinylation | Iron | Pre-catalyst activation | whiterose.ac.uk |
| Hydrogenation | Iron, Cobalt | Pre-catalyst activation | nih.gov |
| [2π+2π] Cycloaddition | Cobalt | Pre-catalyst activation | whiterose.ac.uk |
Rational Design of Modified this compound Reagents
To overcome limitations such as moisture sensitivity and to enhance its applicability, researchers are exploring the rational design of modified sodium tert-butoxide reagents. These efforts are primarily focused on creating supported or immobilized systems for improved recyclability and on fine-tuning the reagent's basicity and reactivity through structural modifications.
The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst-product separation and enables catalyst recycling. The immobilization of homogeneous catalysts, such as metal alkoxides, onto solid supports is a promising approach. researchgate.net
The grafting of metal alkoxides onto the surface of oxide supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) is a technique that can be used to create nanostructured catalysts. crimsonpublishers.comcrimsonpublishers.com This method involves reacting the surface hydroxyl groups of the support with the metal alkoxide, leading to a covalently attached catalytic species. crimsonpublishers.com While specific examples of immobilized sodium tert-butoxide are not yet widely reported, the principles of grafting other metal alkoxides provide a clear blueprint for future research. Such supported sodium tert-butoxide systems could offer the advantages of a solid base, including ease of handling, reduced corrosivity, and the potential for use in continuous flow reactors.
The basicity and reactivity of sodium tert-butoxide are intrinsically linked to the electronic and steric properties of the tert-butoxide anion. By introducing substituents on the alkyl portion of the alkoxide, it is theoretically possible to fine-tune these properties. nih.gov
Computational studies using density functional theory (DFT) have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the proton affinity and gas-phase basicity of molecules. nih.gov For example, the basicity of substituted natural products has been shown to correlate with Hammett σ parameters, indicating a predictable electronic effect of the substituents. nih.gov Applying this concept to the tert-butoxide structure, one could envision that electron-withdrawing groups would decrease the basicity, while electron-donating groups would increase it. Such modifications could lead to a library of alkoxide bases with a range of strengths and steric profiles, allowing for greater control over reaction selectivity.
Predictive Modeling and Machine Learning for Reaction Optimization
The optimization of chemical reactions is a complex, multi-parameter problem. Predictive modeling and machine learning are emerging as powerful tools to accelerate this process. These computational approaches can analyze large datasets of chemical reactions to identify patterns and predict optimal reaction conditions, including the choice of base, solvent, and temperature.
For reactions involving sodium tert-butoxide, machine learning models can be trained on existing reaction data to predict the outcome of new transformations. These models can help chemists to select the most appropriate conditions to achieve high yields and selectivities, thereby reducing the number of experiments required. This not only saves time and resources but also minimizes waste generation.
Sustainability Considerations in Advanced Synthetic Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of sodium tert-butoxide is being evaluated from a sustainability perspective, considering factors such as atom economy, energy efficiency, and the environmental impact of its production and use.
The application of sodium tert-butoxide in catalytic processes that utilize earth-abundant metals is a significant step towards more sustainable chemistry, as it reduces the reliance on rare and expensive precious metals. nih.gov Furthermore, its use as a catalyst in the production of biodiesel from vegetable oils or animal fats contributes to the development of renewable energy sources. nbinno.com
Q & A
Q. What are the standard synthetic protocols for preparing sodium 2-methylpropan-2-olate, and how can purity be ensured?
Sodium 2-methylpropan-2-olate is typically synthesized via deprotonation of 2-methylpropan-2-ol using sodium hydride or metallic sodium in anhydrous solvents like tetrahydrofuran (THF). Critical steps include:
- Maintaining anhydrous conditions to prevent hydrolysis.
- Controlled addition of the alcohol to the sodium base to manage exothermic reactions.
- Post-synthesis purification via vacuum distillation or recrystallization. Purity is verified using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS). Residual moisture or unreacted starting materials are key contaminants to monitor .
Q. What safety protocols are essential when handling sodium 2-methylpropan-2-olate in laboratory settings?
- Storage: Use airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation.
- Handling: Employ gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation of dust.
- Waste disposal: Neutralize with a weak acid (e.g., diluted HCl) before disposal to mitigate reactivity .
Q. How is sodium 2-methylpropan-2-olate characterized structurally, and what analytical techniques are most reliable?
Structural confirmation requires:
- NMR spectroscopy: To identify proton and carbon environments (e.g., absence of -OH signals in ¹H NMR).
- Fourier-transform infrared (FTIR) spectroscopy: To confirm the loss of O-H stretches (3200–3600 cm⁻¹) and presence of alkoxide bonds.
- Elemental analysis: To validate sodium content and stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of sodium 2-methylpropan-2-olate in large-scale syntheses?
Systematic optimization involves:
- Design of Experiments (DoE): Varying parameters (temperature, solvent polarity, base equivalents) to identify optimal conditions.
- Kinetic studies: Monitoring reaction progress via in-situ techniques (e.g., Raman spectroscopy) to pinpoint rate-limiting steps.
- Scale-up considerations: Addressing heat dissipation and mixing efficiency using jacketed reactors or flow chemistry setups .
Q. What strategies resolve contradictions in reported solubility data for sodium 2-methylpropan-2-olate across different solvents?
Discrepancies often arise from moisture content or solvent purity. To address:
- Standardize solvent drying methods (e.g., molecular sieves for THF).
- Use Karl Fischer titration to quantify trace water in solvents.
- Compare solubility under controlled humidity using glovebox techniques .
Q. How does sodium 2-methylpropan-2-olate function as a base in mechanistic studies of elimination reactions?
The steric bulk of the 2-methylpropan-2-olate ion promotes E2 elimination by favoring anti-periplanar geometry in substrates. Key methodologies include:
- Isotopic labeling (e.g., deuterated substrates) to track hydrogen abstraction.
- Computational modeling (DFT) to map transition states and activation energies.
- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Q. What advanced spectroscopic techniques are employed to study the coordination chemistry of sodium 2-methylpropan-2-olate with transition metals?
- X-ray crystallography: To determine solid-state structures of metal-alkoxide complexes.
- Electron paramagnetic resonance (EPR): For characterizing paramagnetic metal centers.
- Extended X-ray absorption fine structure (EXAFS): To analyze local metal coordination environments in solution .
Methodological Considerations
Q. How should researchers design experiments to assess the environmental impact of sodium 2-methylpropan-2-olate in biological systems?
- Toxicity assays: Use cell cultures (e.g., HEK293) to measure IC₅₀ values.
- Biodegradation studies: Employ OECD 301 guidelines to test microbial degradation in aqueous media.
- Ecotoxicology: Evaluate effects on model organisms (e.g., Daphnia magna) under standardized protocols .
Q. What statistical approaches are recommended for analyzing contradictory data in catalytic applications of sodium 2-methylpropan-2-olate?
- Multivariate analysis: Principal component analysis (PCA) to identify variables influencing catalytic efficiency.
- Error propagation models: Quantify uncertainties in kinetic measurements.
- Meta-analysis: Compare datasets across studies to identify outliers or systemic biases .
Q. How can computational chemistry complement experimental studies on sodium 2-methylpropan-2-olate’s reactivity?
- Molecular dynamics simulations: Model solvation effects and transition states.
- Density functional theory (DFT): Calculate thermodynamic parameters (ΔG‡, reaction enthalpies).
- Machine learning: Predict reaction outcomes using training datasets from analogous alkoxide systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
